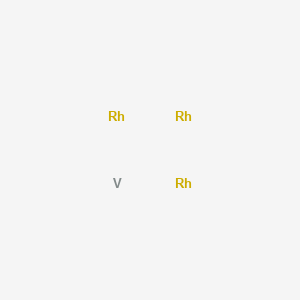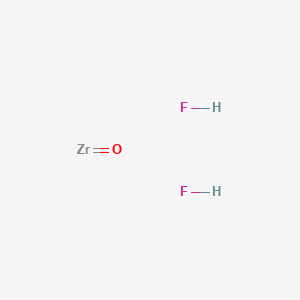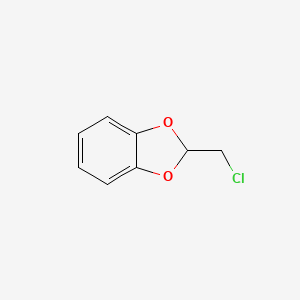
2-(Chloromethyl)-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-1,3-benzodioxole is an organic compound that features a benzodioxole ring with a chloromethyl group attached to it
准备方法
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)-1,3-benzodioxole can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds via electrophilic substitution, where the chloromethyl group is introduced to the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound typically involves the gas-phase photochemical reaction of toluene with chlorine, followed by further reactions to introduce the benzodioxole moiety . This method is efficient for large-scale production and ensures high yields of the desired compound.
化学反应分析
Types of Reactions
2-(Chloromethyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives.
科学研究应用
2-(Chloromethyl)-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Chloromethyl)-1,3-benzodioxole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their activity .
相似化合物的比较
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the benzodioxole ring.
Chloromethyl Methyl Ether: Contains a chloromethyl group but differs in the rest of the structure.
2-(3-Chloromethyl)benzoyloxy)benzoic Acid: A derivative with additional functional groups.
Uniqueness
2-(Chloromethyl)-1,3-benzodioxole is unique due to the presence of both the benzodioxole ring and the chloromethyl group, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
22946-11-8 |
|---|---|
分子式 |
C8H7ClO2 |
分子量 |
170.59 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H7ClO2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4,8H,5H2 |
InChI 键 |
TVRVRQOJFTXZNH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)OC(O2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



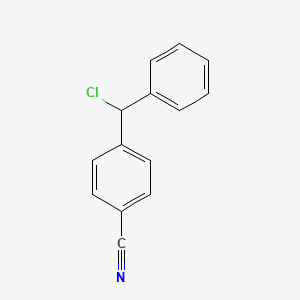
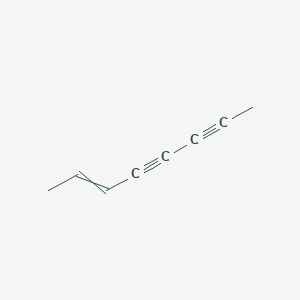
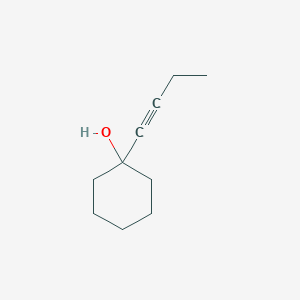
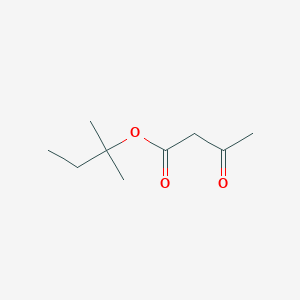
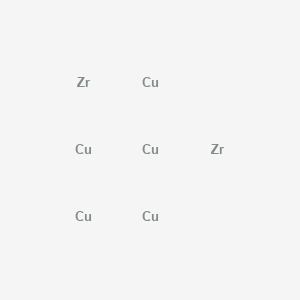
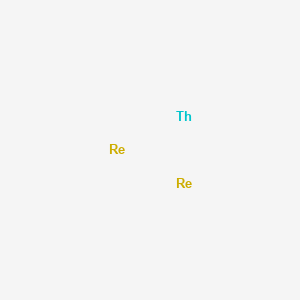
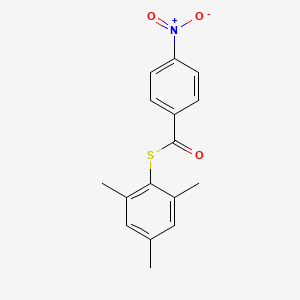
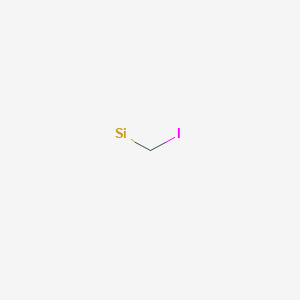

![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)
![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)
